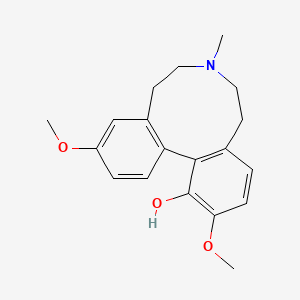

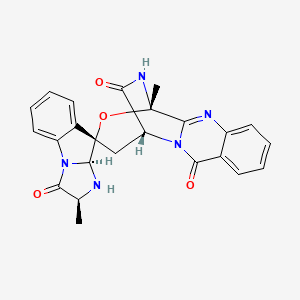

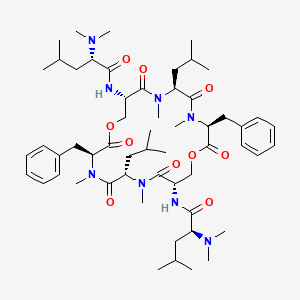

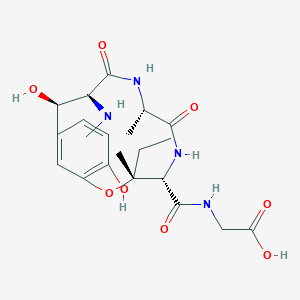

![molecular formula C57H98O24 B1245184 3-{[(1R,3R,5R,9S,10S,12S,13R,14R,17E,20S,22R,24S,27R,28R,30S,31R,32S)-14-{(2S,3S,4R,5R,6R,7S)-7-[(2,6-dideoxy-3-O-pentanoyl-alpha-L-lyxo-hexopyranosyl)oxy]-3,5-dihydroxy-4,6-dimethyloctan-2-yl}-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.0(10,12)]tetratriacont-17-en-5-yl]oxy}-3-oxopropanoic acid](/img/structure/B1245184.png)

3-{[(1R,3R,5R,9S,10S,12S,13R,14R,17E,20S,22R,24S,27R,28R,30S,31R,32S)-14-{(2S,3S,4R,5R,6R,7S)-7-[(2,6-dideoxy-3-O-pentanoyl-alpha-L-lyxo-hexopyranosyl)oxy]-3,5-dihydroxy-4,6-dimethyloctan-2-yl}-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.0(10,12)]tetratriacont-17-en-5-yl]oxy}-3-oxopropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brasilinolide A is a 32-membered macrolide antibiotic isolated from the fermentation broth of Nocardia brasiliensis. It exhibits antifungal and immunosuppressive activity. It has a role as a metabolite, an immunosuppressive agent and an antifungal agent. It is a macrolide antibiotic, a malonate ester, a deoxy hexoside and an epoxide.

科学的研究の応用

Stereoselective Synthesis Applications

One area of scientific research application for the compound is in the field of stereoselective synthesis. In a study by Gerber & Vogel (2001), enantiomerically pure compounds were synthesized through Diels-Alder additions and further chemical transformations. These compounds are precursors for the construction of complex carbohydrate structures, indicating the compound's utility in the synthesis of intricate organic molecules (Gerber & Vogel, 2001).

Antitumor Activity

Another significant application is in antitumor research. Takagi et al. (1996) synthesized a compound with a structure related to the one you've mentioned, demonstrating remarkable antitumor activity in vivo. This suggests the potential utility of such compounds in the development of new antitumor drugs (Takagi, Nakai, Tsuchiya, & Takeuchi, 1996).

Cytotoxicity Against Cancer Cell Lines

Research by Meilert, Pettit, & Vogel (2004) on the synthesis of polyketide spiroketals from similar compounds has shown that these spiroketals exhibit cytotoxicity toward various cancer cell lines. This underlines the compound's relevance in cancer research, particularly in the exploration of new chemotherapeutic agents (Meilert, Pettit, & Vogel, 2004).

Pharmaceutical Applications

In pharmaceutical research, related compounds have been studied for their potential as active pharmaceutical ingredients. For instance, studies related to derivatives of azithromycin, an antibiotic, highlight the role of such complex molecules in developing new drugs and understanding their molecular structure and function (Kamenar, Hulita, Vicković, Kobrehel, & Lazarevski, 1996).

特性

分子式 |

C57H98O24 |

|---|---|

分子量 |

1167.4 g/mol |

IUPAC名 |

3-[[(1R,3R,5R,9S,10S,12S,13R,14R,17E,20S,22R,24S,27R,28R,30S,31R,32S)-14-[(2S,3S,4R,5R,6R,7S)-3,5-dihydroxy-7-[(2R,4S,5R,6S)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C57H98O24/c1-9-10-16-46(67)78-44-25-49(76-34(8)52(44)72)75-33(7)29(3)50(70)30(4)51(71)31(5)53-32(6)54-55(80-54)41(62)15-12-14-39(77-48(69)26-45(65)66)22-38(61)23-40-24-42(63)56(73)57(74,81-40)27-43(64)28(2)18-19-36(59)21-37(60)20-35(58)13-11-17-47(68)79-53/h11,17,28-44,49-56,58-64,70-74H,9-10,12-16,18-27H2,1-8H3,(H,65,66)/b17-11+/t28-,29+,30-,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41+,42+,43-,44+,49-,50+,51+,52-,53-,54+,55+,56-,57+/m1/s1 |

InChIキー |

MVSIZSYJQDRVAV-XMTLADTRSA-N |

異性体SMILES |

CCCCC(=O)O[C@H]1C[C@@H](O[C@H]([C@H]1O)C)O[C@@H](C)[C@H](C)[C@@H]([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H]([C@H]3[C@@H](O3)[C@H](CCC[C@H](C[C@@H](C[C@@H]4C[C@@H]([C@H]([C@@](O4)(C[C@H]([C@@H](CC[C@@H](C[C@H](C[C@H](C/C=C/C(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O |

正規SMILES |

CCCCC(=O)OC1CC(OC(C1O)C)OC(C)C(C)C(C(C)C(C(C)C2C(C3C(O3)C(CCCC(CC(CC4CC(C(C(O4)(CC(C(CCC(CC(CC(CC=CC(=O)O2)O)O)O)C)O)O)O)O)O)OC(=O)CC(=O)O)O)C)O)O |

同義語 |

asilinolide A brasilinolide-A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。